
2-Chloro-3-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methoxy group at the third position
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-methoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-methoxynaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-chloronaphthalene is coupled with a methoxy-substituted boronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products.
化学反应分析
Types of Reactions
2-Chloro-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2-chloro-3-hydroxynaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: 2-Amino-3-methoxynaphthalene, 2-Thio-3-methoxynaphthalene.
Oxidation: 2-Chloro-3-methoxynaphthaldehyde, 2-Chloro-3-methoxynaphthoic acid.
Reduction: 2-Chloro-3-hydroxynaphthalene.
科学研究应用
2-Chloro-3-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
作用机制
The mechanism of action of 2-Chloro-3-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context and application .
相似化合物的比较
Similar Compounds
- 2-Chloro-1-methoxynaphthalene
- 2-Chloro-6-methoxynaphthalene
- 3-Chloro-2-methoxynaphthalene
Comparison
2-Chloro-3-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications. Its unique structure also imparts distinct biological activities, which can be leveraged in drug discovery and development .
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
2-chloro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 |
InChI 键 |
SUHHKKKOOXECON-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




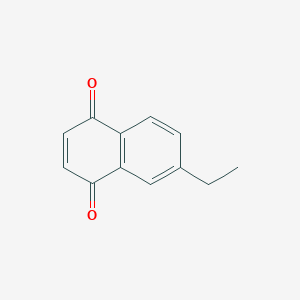
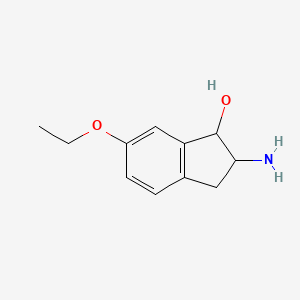
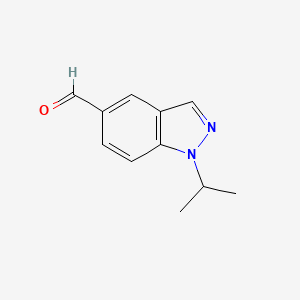
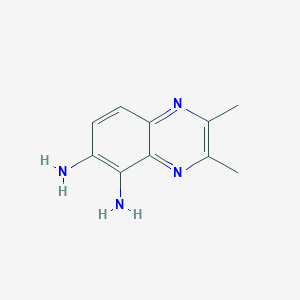
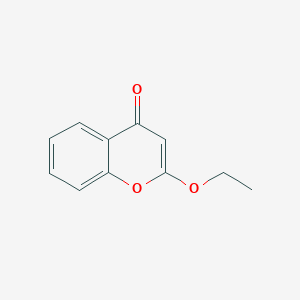
![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
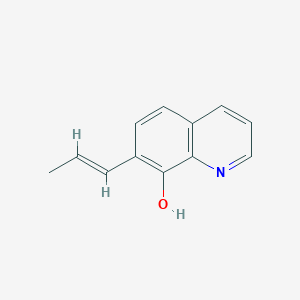
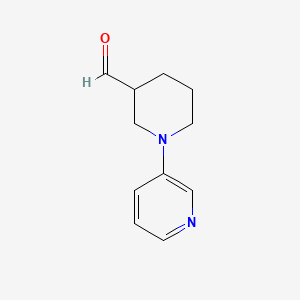
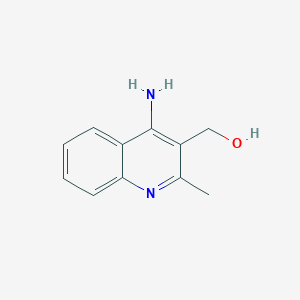
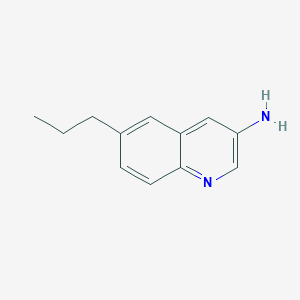
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11905662.png)
